molecular formula C9H18Cl2N4O B1522936 1-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methyl]piperazine dihydrochloride CAS No. 1269151-73-6

1-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methyl]piperazine dihydrochloride

Cat. No.: B1522936
CAS No.: 1269151-73-6
M. Wt: 269.17 g/mol
InChI Key: IYLFMTSCXOOKTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methyl]piperazine dihydrochloride is a high-purity chemical compound offered for research and development purposes. This molecule features a hybrid structure combining a 1,2,4-oxadiazole heterocycle with a piperazine scaffold, both of which are established as privileged structures in medicinal chemistry . The 1,2,4-oxadiazole ring is known to act as a bioisostere for ester and carboxy groups, and is present in various pharmacologically active compounds, functioning as a flat, aromatic linker to optimally position substituents . The piperazine moiety is a highly significant building block, extensively utilized in drug discovery for its favorable physicochemical properties and broad spectrum of biological activities . Piperazine derivatives have been reported to exhibit antimicrobial, antidepressant, anticonvulsant, anti-inflammatory, and antipsychotic activities, among others . Researchers can leverage this compound as a key intermediate for the synthesis of more complex molecules or for investigating new biologically active substances in areas such as central nervous system (CNS) disorders, infectious diseases, and inflammatory conditions . The dihydrochloride salt form enhances the compound's stability and solubility in aqueous systems, facilitating its use in various in vitro assays. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-ethyl-3-(piperazin-1-ylmethyl)-1,2,4-oxadiazole;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4O.2ClH/c1-2-9-11-8(12-14-9)7-13-5-3-10-4-6-13;;/h10H,2-7H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYLFMTSCXOOKTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=NO1)CN2CCNCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18Cl2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

1-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methyl]piperazine dihydrochloride is a compound that belongs to the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

The molecular formula of this compound is C12H18Cl2N6OC_{12}H_{18}Cl_2N_6O. Its structure features a piperazine moiety linked to an oxadiazole ring, a combination that has been associated with various bioactive properties.

Anticancer Activity

Research indicates that derivatives containing the 1,2,4-oxadiazole nucleus exhibit significant anticancer properties. For instance, compounds derived from this framework have shown cytotoxic effects against various cancer cell lines. A study highlighted that certain oxadiazole derivatives demonstrated IC50 values as low as 1.143 µM against renal cancer cells, indicating potent anticancer activity .

CompoundCell LineIC50 (µM)
Compound 1OVXF 899 (Ovarian)2.76
Compound 2PXF 1752 (Pleural Mesothelioma)9.27
This compoundRenal Cancer1.143

Antimicrobial Activity

The oxadiazole derivatives have also been evaluated for their antimicrobial properties. The compound has shown effectiveness against various bacterial strains and fungi. For example, studies have reported significant antibacterial activity with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .

Anticonvulsant Activity

In a study assessing anticonvulsant properties, piperazine derivatives similar to the compound exhibited promising results in models of seizure induction. Compounds were tested against maximal electroshock seizure (MES) models in rats and demonstrated significant anticonvulsant activity without neurotoxicity at higher doses .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Inhibition of Enzymatic Targets : Oxadiazole derivatives have been shown to inhibit various enzymes such as histone deacetylases (HDACs) and carbonic anhydrases (CA), which are pivotal in cancer progression and other diseases .
  • Modulation of Receptor Activity : The compound may interact with specific receptors involved in neurotransmission and immune response modulation, contributing to its anticonvulsant and antimicrobial effects .
  • Cytotoxic Mechanisms : The cytotoxicity observed in cancer cells may be attributed to the induction of apoptosis and cell cycle arrest mediated through the activation of pro-apoptotic pathways .

Case Studies

Several studies have documented the efficacy of oxadiazole derivatives in clinical and preclinical settings:

  • Study on Anticancer Properties : A derivative of the oxadiazole framework showed selective cytotoxicity toward ovarian cancer cells with minimal effects on normal cells.
  • Antimicrobial Efficacy : In vitro testing revealed that the compound significantly reduced bacterial load in infected models compared to standard antibiotics.

Scientific Research Applications

Biological Activities

Research has indicated that derivatives of oxadiazoles exhibit notable biological activities , including:

1. Antimicrobial Activity:
Several studies have reported that oxadiazole derivatives demonstrate effectiveness against a range of pathogens. For instance, compounds similar to 1-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methyl]piperazine have shown promising results against bacteria such as Escherichia coli and Staphylococcus aureus .

2. Antifungal Properties:
Oxadiazole compounds have been studied for their antifungal properties. The design of prodrugs based on oxadiazoles has led to the development of compounds that can effectively target fungal infections .

3. Anti-inflammatory Effects:
Studies involving oxadiazole derivatives have demonstrated their potential in reducing inflammation. These compounds were tested in animal models and showed comparable effects to established anti-inflammatory drugs .

Therapeutic Applications

Given its biological activities, 1-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methyl]piperazine dihydrochloride may find applications in various therapeutic areas:

1. Antimicrobial Agents:
Due to its efficacy against bacteria and fungi, this compound could be developed into new antimicrobial therapies to combat resistant strains.

2. Antifungal Treatments:
The potential antifungal properties suggest that it could be used in formulations targeting fungal infections, particularly in immunocompromised patients.

3. Anti-inflammatory Drugs:
Its anti-inflammatory effects open avenues for development as a treatment for inflammatory diseases such as arthritis or other autoimmune conditions.

Case Studies

Several case studies highlight the applications of oxadiazole derivatives:

StudyFocusFindings
Study 1Antifungal ProdrugsDevelopment of bis[4-(5-Alkyl-1,2,4-oxadiazol-3-yl)phenyl]glutaramides showed promising antifungal activity against various strains.
Study 2Biological ActivityInvestigated the synthesis and activity of 1,3,4-Oxadiazoles with significant antibacterial properties against E. coli and Pseudomonas aeruginosa.
Study 3Anti-inflammatory EffectsCompounds exhibited anti-inflammatory effects comparable to Indomethacin in rat models at specified doses.

Comparison with Similar Compounds

Electronic and Steric Effects

  • Ethyl vs. This trade-off must be balanced in drug design .
  • Aromatic vs. Aliphatic Substituents : Compounds with aromatic substituents (e.g., 4-chlorophenyl in ) exhibit stronger π-π interactions, which may enhance binding to hydrophobic pockets in enzymes. However, they are prone to metabolic oxidation compared to aliphatic-substituted oxadiazoles .

Preparation Methods

Functionalization with Piperazine Moiety

The attachment of the piperazine group to the oxadiazole core is typically achieved through nucleophilic substitution or amidation reactions involving piperazine derivatives:

  • Alkylation of Piperazine with Oxadiazole Methyl Derivatives : The 3-position of the 1,2,4-oxadiazole ring bearing a methyl substituent can be functionalized by reaction with piperazine under reflux or mild conditions to form the corresponding piperazine-substituted oxadiazole.

  • Amide Bond Formation via Acid Chloride Intermediates : Carboxylic acid derivatives of oxadiazole can be converted to acid chlorides (using oxalyl chloride and catalytic DMF) and then reacted with piperazine to form amide linkages, as demonstrated in related piperazine-oxadiazole compounds.

Formation of Dihydrochloride Salt

The dihydrochloride salt form is typically prepared by treating the free base of the piperazine-substituted oxadiazole with hydrochloric acid in an appropriate solvent (e.g., ethanol or ether), resulting in the crystalline dihydrochloride salt with improved stability and solubility.

Summary of a Representative Synthetic Route

Step Reaction Type Reagents/Conditions Outcome/Yield Notes
1 Cyclization of amidoxime and ester Amidoxime + ethyl ester + NaOH/DMSO (RT, 4-24 h) 11–90% yield One-pot, mild conditions, purification easy
2 Alkylation with piperazine Piperazine + oxadiazole methyl derivative, reflux Moderate to good yield Reflux in ethanol or suitable solvent
3 Salt formation Treatment with HCl in ethanol High purity salt Dihydrochloride salt formation

Detailed Research Findings

  • Yields and Purification : The amidoxime-ester cyclization method provides yields ranging from poor to excellent (11–90%) depending on substrate and conditions. The presence of active functional groups (–OH, –NH2) in starting materials can limit yields. The subsequent piperazine alkylation typically proceeds with moderate yields and requires reflux conditions.

  • Catalysts and Reagents : Use of coupling reagents like EDC or DCC enhances amidoxime cyclization efficiency. Acid chloride formation from carboxylic acid intermediates uses oxalyl chloride with catalytic DMF. These reagents facilitate clean reactions but require careful handling.

  • Environmental and Practical Considerations : Newer one-pot and mechanochemical methods aim to reduce toxic solvents and reaction times, aligning with green chemistry principles. However, scalability and reproducibility remain challenges.

Q & A

Q. What are the common synthetic routes for 1-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methyl]piperazine dihydrochloride, and what reaction conditions optimize yield?

The synthesis of piperazine dihydrochloride derivatives typically involves multi-step reactions. A plausible route includes:

  • Step 1 : Formation of the 1,2,4-oxadiazole ring via cyclization of a nitrile precursor with hydroxylamine, followed by alkylation to introduce the ethyl group .
  • Step 2 : Methylation of the oxadiazole ring at the 3-position, followed by coupling with piperazine using a nucleophilic substitution or reductive amination reaction .
  • Step 3 : Salt formation by treating the free base with hydrochloric acid to yield the dihydrochloride form, which enhances solubility .
    Critical conditions include refluxing in ethanol or dichloromethane, microwave-assisted synthesis for improved kinetics, and stoichiometric control of HCl during salt formation. Yields are optimized by maintaining anhydrous conditions and using catalysts like EDC•HCl for coupling reactions .

Q. How can researchers purify and characterize this compound to ensure analytical purity?

  • Purification : Recrystallization from ethanol or ethanol/water mixtures is effective due to the compound’s moderate solubility in polar solvents . For contaminants with similar polarity, column chromatography (silica gel, eluting with dichloromethane/methanol gradients) is recommended .
  • Characterization :
    • NMR : Confirm the presence of the piperazine methylene protons (δ 2.5–3.5 ppm) and oxadiazole-linked ethyl group (δ 1.2–1.4 ppm for CH3, δ 2.4–2.6 ppm for CH2) .
    • HPLC : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/0.1% TFA to assess purity (>98%) .
    • Elemental Analysis : Verify Cl⁻ content (theoretical ~18.8% for dihydrochloride) .

Q. What are the key physicochemical properties influencing experimental design?

  • Solubility : Highly soluble in water (>50 mg/mL) due to the dihydrochloride salt form; sparingly soluble in ethanol and insoluble in nonpolar solvents .
  • Stability : Hygroscopic in anhydrous form; store at 2–8°C in airtight containers. Degrades above 200°C, with thermal decomposition products including piperazine and oxadiazole fragments .
  • pKa : Estimated pKa1 ~5.3 (protonated piperazine) and pKa2 ~9.7 (secondary amine), critical for buffer compatibility in biological assays .

Q. What safety protocols are essential for handling this compound?

  • PPE : Lab coat, nitrile gloves, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of HCl vapors .
  • Storage : Keep in desiccators with silica gel to prevent hygroscopic clumping .
  • Disposal : Neutralize with sodium bicarbonate before incineration as hazardous waste .

Advanced Research Questions

Q. How does this compound interact with biological targets such as neurotransmitter receptors?

Piperazine derivatives are known to modulate serotonin (5-HT) and dopamine receptors. For example:

  • 5-HT1A/2A : Structural analogs exhibit partial agonism/antagonism, which can be confirmed via radioligand binding assays using [³H]-8-OH-DPAT (5-HT1A) and [³H]-ketanserin (5-HT2A) .
  • Dopamine D2 : Competitive inhibition assays with [³H]-spiperone quantify affinity (Ki values). Molecular docking studies (e.g., AutoDock Vina) predict binding poses in the orthosteric site .
    Contradiction Alert : Discrepancies in reported IC50 values may arise from assay conditions (e.g., buffer pH, cell line variability). Standardize protocols using reference compounds like clozapine .

Q. What analytical methods are recommended for quantifying this compound in biological matrices?

  • LC-MS/MS : Use a triple quadrupole mass spectrometer with ESI+ mode (m/z 287 → 154 for quantification). Sample preparation: Protein precipitation with acetonitrile followed by SPE cleanup .
  • Validation Parameters : Linearity (1–100 ng/mL), LOQ (0.5 ng/mL), and recovery (>85%) must meet FDA guidelines for preclinical studies .

Q. How does pH and temperature affect the stability of this compound in solution?

  • pH Stability : Optimal stability at pH 4–6 (simulating gastric fluid). Degrades by hydrolysis at pH >8, forming 5-ethyl-1,2,4-oxadiazole and piperazine fragments .
  • Thermal Stability : Solutions remain stable for 24 hours at 25°C but degrade by 15% after 48 hours. For long-term storage, lyophilize and store at -20°C .

Q. What computational strategies predict its pharmacokinetic and toxicity profiles?

  • ADMET Prediction : Tools like SwissADME estimate moderate bioavailability (F ~30%) due to high hydrophilicity. Likely substrates for renal organic cation transporters (OCT2) .
  • Toxicity : ProTox-II predicts potential hepatotoxicity (Probability = 0.72) and mutagenicity (Ames test positive) due to the oxadiazole moiety . Validate experimentally using HepG2 cell viability assays and Ames fluctuation tests .

Q. How can researchers resolve contradictions in reported biological activity data?

  • Meta-Analysis : Compare studies using tools like RevMan for heterogeneity assessment. Key variables: animal model (e.g., Sprague-Dawley vs. Wistar rats), dosing regimen, and endpoint measurements .
  • Dose-Response Reproducibility : Replicate assays in triplicate with internal controls (e.g., haloperidol for dopamine receptor studies) .

Q. Tables for Methodological Reference

Q. Table 1: Buffer Preparation for Stability Testing (Adapted from )

Buffer ComponentConcentration (mM)pH RangeApplication
Piperazine dihydrochloride105.0–6.5Receptor binding assays
Glycylglycine107.5–9.0Enzymatic studies
Seawater mixture15.91 g/100 mL8.0–9.9Marine organism research

Q. Table 2: Key Spectral Peaks for Structural Confirmation

TechniqueKey SignalsInterpretation
¹H NMR δ 1.3 (t, 3H), δ 2.6 (q, 2H)Ethyl group on oxadiazole
IR 1650 cm⁻¹ (C=N), 3400 cm⁻¹ (NH⁺)Oxadiazole and protonated amine

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methyl]piperazine dihydrochloride
Reactant of Route 2
Reactant of Route 2
1-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methyl]piperazine dihydrochloride

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